molecular formula C21H28N4O B2429681 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 1021131-11-2

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No.: B2429681
CAS No.: 1021131-11-2
M. Wt: 352.482
InChI Key: LZUXGNOHWXOLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a synthetic organic compound designed for research applications. It features a pyridazine core linked to a piperazine ring, a structural motif commonly found in compounds investigated for their biological activity . The piperazine moiety is known to influence a molecule's physicochemical properties and is frequently utilized in medicinal chemistry to optimize interactions with biological targets . The specific 3,4-dimethylphenyl substituent on the pyridazine ring is a key structural feature that can be explored for structure-activity relationship (SAR) studies. Pyridazine-based compounds are of significant interest in pharmacological research, with studies showing that similar 6-(piperidin-1-yl)pyridazine derivatives can act as antagonists for muscarinic acetylcholine receptors (mAChRs) or be optimized for central nervous system (CNS) penetration . This suggests potential research applications in neuropharmacology. Furthermore, piperazine-containing molecular frameworks are present in numerous FDA-approved drugs, including kinase inhibitors and receptor modulators, highlighting the value of this chemotype in developing bioactive molecules . This product is provided for non-human research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-15(2)13-21(26)25-11-9-24(10-12-25)20-8-7-19(22-23-20)18-6-5-16(3)17(4)14-18/h5-8,14-15H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUXGNOHWXOLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory effects, making it a candidate for drug development.

    Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one can be compared with other pyridazinone derivatives such as:

The uniqueness of this compound lies in its specific structural features and the broad range of biological activities it exhibits.

Biological Activity

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic compound characterized by its unique structural features combining a piperazine ring with a pyridazine moiety and a propanone group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O, with a molecular weight of 324.42 g/mol. The compound's structure can be represented as follows:

IUPAC Name 1[4[6(3,4dimethylphenyl)pyridazin3yl]piperazin1yl]propan1one\text{IUPAC Name }1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
PropertyValue
Molecular FormulaC19H24N4O
Molecular Weight324.42 g/mol
CAS Number1021035-59-5
DensityNot Available
Boiling PointNot Available

Antimicrobial Activity

Research indicates that compounds with piperazine and pyridazine moieties often exhibit significant antimicrobial properties. A study exploring various derivatives of piperazine demonstrated that modifications can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the dimethylphenyl group may contribute to this activity by increasing lipophilicity, facilitating membrane penetration.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. For instance, compounds with similar structures have shown efficacy in inhibiting proliferation in prostate and breast cancer cell lines.

Neuropharmacological Effects

The piperazine ring is known for its neuropharmacological effects. Compounds containing this moiety are often explored for their potential as anxiolytics or antidepressants. Initial screening suggests that this compound may interact with serotonin receptors, indicating possible applications in treating mood disorders.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridazine were tested for their anticancer properties against several cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity, particularly against breast cancer cells (MCF-7). The study highlighted the importance of structural variations in developing more effective anticancer agents.

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on various piperazine derivatives to evaluate their antibacterial activity. The findings indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to interact with various biological targets. For instance:

  • Cell Cycle Regulation : The compound may modulate cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction : It may activate caspases and influence Bcl-2 family proteins, promoting apoptotic pathways.

Q & A

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Answer : Potential causes and solutions:
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound purity : Re-test batches using orthogonal methods (e.g., HPLC + NMR).
  • Species differences : Compare human vs. rodent receptor isoforms .

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